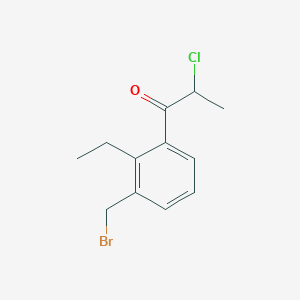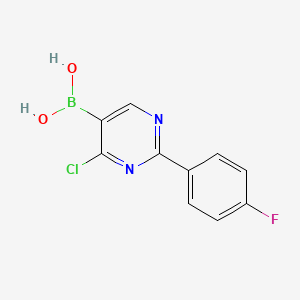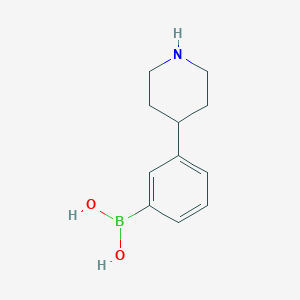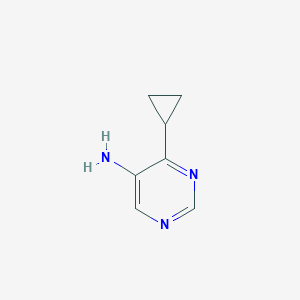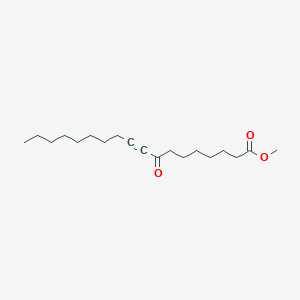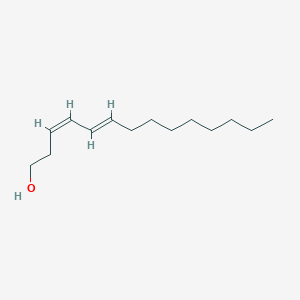![molecular formula C18H20O5 B14074244 {4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol CAS No. 101553-98-4](/img/structure/B14074244.png)
{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is a complex organic compound characterized by its unique structural features This compound contains a benzenemethanol core substituted with a 1,3-dioxane ring and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- typically involves multi-step organic reactions. One common approach is the condensation of benzenemethanol with 1,3-dioxane and 2-methoxyphenol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Sodium hydride (NaH)
Major Products Formed
Oxidation: Benzenecarboxylic acid derivatives
Reduction: Benzenemethanol derivatives
Substitution: Various substituted benzenemethanol derivatives
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 4-methoxy-: Similar structure but lacks the 1,3-dioxane ring.
Benzenemethanol, 2-(1,3-dioxan-2-yl)-: Similar structure but with different substitution patterns.
Uniqueness
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is unique due to the presence of both the 1,3-dioxane ring and the methoxyphenoxy group
Eigenschaften
CAS-Nummer |
101553-98-4 |
|---|---|
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
[4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]phenyl]methanol |
InChI |
InChI=1S/C18H20O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11,18-19H,2,9-10,12H2,1H3 |
InChI-Schlüssel |
YIJQKWJVYOKLIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)
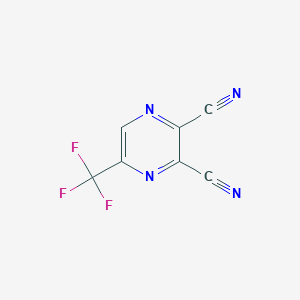
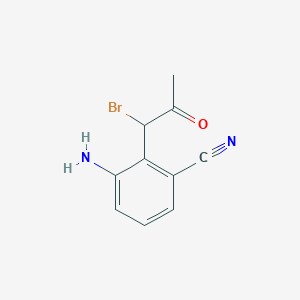
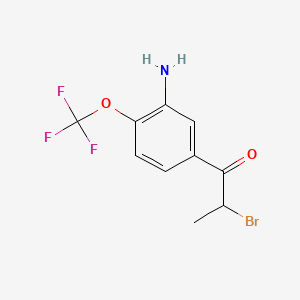

![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
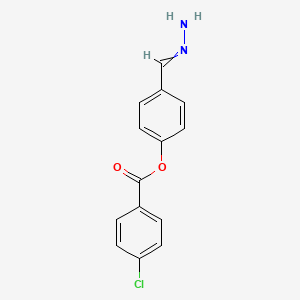
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
